molecular formula C9H20O2 B14438727 (2R)-1-Methoxyoctan-2-OL CAS No. 77495-67-1

(2R)-1-Methoxyoctan-2-OL

Cat. No.: B14438727
CAS No.: 77495-67-1
M. Wt: 160.25 g/mol
InChI Key: WSSVWDSNMLWCDJ-SECBINFHSA-N
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Description

(2R)-1-Methoxyoctan-2-OL is an organic compound with the molecular formula C9H20O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-Methoxyoctan-2-OL typically involves the reaction of octanal with methanol in the presence of a catalyst. One common method is the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the reaction. The reaction is carried out under reflux conditions, and the product is purified through distillation.

Industrial Production Methods

In an industrial setting, this compound can be produced through a continuous flow process. This method involves the use of a fixed-bed reactor packed with a solid acid catalyst. The reactants, octanal and methanol, are fed into the reactor, and the product is continuously collected and purified.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-Methoxyoctan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (2R)-1-Methoxyoctanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield (2R)-1-Methoxyoctane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: (2R)-1-Methoxyoctanoic acid

    Reduction: (2R)-1-Methoxyoctane

    Substitution: (2R)-1-Chlorooctane

Scientific Research Applications

(2R)-1-Methoxyoctan-2-OL has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.

    Industry: It is used as a solvent and intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of (2R)-1-Methoxyoctan-2-OL involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, altering their activity. The exact pathways and targets are still under investigation, but it is believed to modulate certain biochemical processes through its chiral nature.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-Methoxyoctan-2-OL
  • 1-Methoxyoctane
  • 1-Octanol

Uniqueness

(2R)-1-Methoxyoctan-2-OL is unique due to its chiral nature, which allows it to interact differently with biological systems compared to its enantiomer, (2S)-1-Methoxyoctan-2-OL. This chirality can lead to different biological activities and properties, making it valuable in various applications.

Properties

CAS No.

77495-67-1

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

(2R)-1-methoxyoctan-2-ol

InChI

InChI=1S/C9H20O2/c1-3-4-5-6-7-9(10)8-11-2/h9-10H,3-8H2,1-2H3/t9-/m1/s1

InChI Key

WSSVWDSNMLWCDJ-SECBINFHSA-N

Isomeric SMILES

CCCCCC[C@H](COC)O

Canonical SMILES

CCCCCCC(COC)O

Origin of Product

United States

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